N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine
CAS No.: 1353000-13-1
Cat. No.: VC2679945
Molecular Formula: C11H9F3N2O3S
Molecular Weight: 306.26 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine - 1353000-13-1](/images/structure/VC2679945.png)
Specification
CAS No. | 1353000-13-1 |
---|---|
Molecular Formula | C11H9F3N2O3S |
Molecular Weight | 306.26 g/mol |
IUPAC Name | 2-[methyl-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]acetic acid |
Standard InChI | InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18) |
Standard InChI Key | UOAAZCDVNVZFPL-UHFFFAOYSA-N |
SMILES | CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F |
Canonical SMILES | CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F |
Introduction
Chemical Properties and Structure
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine features a benzothiazole core with a trifluoromethoxy substituent at the 6-position and a N-methylglycine group attached to the 2-position. The compound's key physico-chemical properties are summarized in Table 1.
Table 1: Chemical Properties of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine
Property | Value |
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CAS Number | 1353000-13-1 |
Molecular Formula | C₁₁H₉F₃N₂O₃S |
Molecular Weight | 306.26 g/mol |
Appearance | Typically exists as solid at room temperature |
LogP | 3.6 |
Topological Polar Surface Area (tPSA) | 90.9 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 4 |
Heavy Atom Count | 20 |
Molecular Complexity | 369 |
InChI Key | UOAAZCDVNVZFPL-UHFFFAOYSA-N |
The compound contains a benzothiazole heterocyclic system with a trifluoromethoxy group, which confers specific lipophilic properties. The N-methylglycine moiety provides a carboxylic acid functional group that influences the compound's solubility and potential for interactions with biological targets .
Pharmacological Properties
Neuroprotective Activity
The benzothiazole derivatives containing the trifluoromethoxy group at the 6-position have demonstrated significant neuroprotective effects. N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine belongs to a class of compounds that modulate sodium and calcium channels, potentially influencing the release of excitatory amino acids at the presynaptic level .
In vitro studies using oxygen-glucose deprivation/reoxygenation models have shown that structurally related compounds exhibit:
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Reduction in glutamate release during reoxygenation
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Decreased lactate dehydrogenase (LDH) activity
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Protection against neuronal swelling induced by hypoxia/reperfusion
These effects suggest potential applications in neuroprotection against ischemic damage and other neurodegenerative conditions .
Stock Solution Preparation
For experimental investigations, proper preparation of stock solutions is essential. Table 2 provides guidelines for preparing solutions of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine at various concentrations.
Table 2: Stock Solution Preparation Guide
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 3.2652 mL | 16.326 mL | 32.652 mL |
5 mM | 0.653 mL | 3.2652 mL | 6.5304 mL |
10 mM | 0.3265 mL | 1.6326 mL | 3.2652 mL |
For optimal solubility, it is recommended to select appropriate solvents based on the compound's properties. DMSO is often preferred for primary dissolution, followed by further dilution with appropriate buffers for biological assays .
Relationship to Riluzole and Therapeutic Significance
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine shares structural similarities with riluzole (2-amino-6-trifluoromethoxybenzothiazole), an FDA-approved drug for amyotrophic lateral sclerosis (ALS). Riluzole functions as a glutamate modulator and has demonstrated neuroprotective effects in various animal models of brain disease .
The structural relationship to riluzole suggests potential applications for N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine in:
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Neurodegenerative disorders (Parkinson's disease, Alzheimer's disease)
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Amyotrophic lateral sclerosis (ALS)
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Multiple sclerosis
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Cerebral ischemia and stroke
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Neurodegeneration induced by cranial trauma
Research has shown that derivatives containing the 6-trifluoromethoxy-1,3-benzothiazol-2-yl scaffold can modulate voltage-dependent sodium and potassium currents in neurons, suggesting mechanisms similar to riluzole but potentially with modified pharmacokinetic or pharmacodynamic properties .
Structure-Activity Relationships
The biological activity of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine and related compounds is influenced by specific structural features:
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The trifluoromethoxy group at the 6-position appears crucial for biological activity
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N-methylation affects binding interactions with potential targets
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The glycine moiety may influence both solubility and target interactions
Studies on similar benzothiazole compounds have demonstrated that modifications at the 6-position significantly impact potency. Compounds with trifluoromethoxy groups at this position often exhibit enhanced potency compared to those with other substituents .
For example, in studies of 2-aminobenzothiazole inhibitors, a compound with a trifluoromethoxy group at the 6-position (similar to the structure in our target compound) showed an IC50 value of 7.15 μM, whereas modifications to this group resulted in significant changes in activity .
Future Research Directions
Further investigations of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine could explore:
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Detailed structure-activity relationship studies to optimize neuroprotective effects
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In vivo evaluations in models of neurodegenerative diseases
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Potential applications beyond neuroprotection, given the broad biological activities of benzothiazole derivatives
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Development of prodrug strategies to improve pharmacokinetic properties, similar to approaches taken with riluzole
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Investigation of mechanisms beyond glutamate modulation, including effects on voltage-gated ion channels and oxidative stress pathways
The compound's relationship to riluzole suggests potential for development as a neuroprotective agent with possibly improved pharmacokinetic or pharmacodynamic properties.
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